molecular formula C9H12ClF2N5 B12227011 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12227011
M. Wt: 263.67 g/mol
InChI Key: FXURHWMCBKGNIK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes difluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves starting with propargyl alcohol, which undergoes several reaction steps such as oxidation, esterification, addition, methylation, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins, while the pyrazolyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
  • 1-(Difluoromethyl)-5-methylpyrazol-4-amine;hydrochloride

Uniqueness

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both difluoromethyl and pyrazolyl groups allows for versatile chemical reactivity and interactions with biological targets, setting it apart from similar compounds.

Biological Activity

The compound 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C8H9F2N5HCl\text{C}_8\text{H}_9\text{F}_2\text{N}_5\text{HCl}

This structure features a difluoromethyl group attached to a pyrazole core, which is known to enhance the biological activity of pyrazole derivatives.

Antifungal Activity

A series of studies have demonstrated the antifungal properties of pyrazole derivatives, including the compound . For instance, a study evaluated various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. The results indicated that several derivatives exhibited moderate to excellent antifungal activity, with one compound showing superior efficacy compared to standard fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainInhibition (%)Reference
9mBotrytis cinerea85%
9nAlternaria solani78%
9oFusarium solani90%

Antibacterial Activity

Research has also highlighted the antibacterial potential of pyrazole derivatives. A study indicated that certain pyrazole compounds demonstrated significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis. This mechanism was observed in compounds similar to 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine , suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to antifungal and antibacterial properties, some pyrazole derivatives have shown anti-inflammatory effects. For example, compounds derived from pyrazoles were found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine could play a role in managing inflammatory conditions .

Case Studies

  • Study on Antifungal Efficacy
    A comprehensive evaluation was conducted on a series of difluoromethyl-pyrazole derivatives against various fungal strains. The study concluded that modifications in the pyrazole ring significantly impacted antifungal activity, emphasizing structure-activity relationships (SAR) that could guide future drug design efforts .
  • Antibacterial Mechanism Investigation
    Another research effort focused on understanding the mechanism by which pyrazole derivatives exert their antibacterial effects. The findings suggested that these compounds interfere with bacterial cell wall synthesis and membrane integrity, leading to effective bacterial cell death .

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-6-7(5-13-15)4-12-8-2-3-16(14-8)9(10)11;/h2-3,5-6,9H,4H2,1H3,(H,12,14);1H

InChI Key

FXURHWMCBKGNIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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